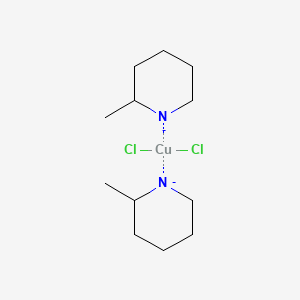
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
The synthesis of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and careful control of the reaction environment to ensure high yields and purity. Industrial production methods may employ heterogeneous catalytic systems to optimize the reaction efficiency and minimize the use of harmful solvents .
Analyse Des Réactions Chimiques
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s derivatives exhibit antibacterial, antimalarial, and anti-inflammatory properties, making them valuable in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparaison Avec Des Composés Similaires
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline can be compared with other quinoline derivatives such as:
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties in rubber and plastic industries.
1,2-Dihydro-2,2,4-trimethylquinoline: Used in similar applications but differs in its reactivity and stability.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with distinct chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its structural features and specific applications.
Propriétés
Numéro CAS |
20619-78-7 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2,2,4-trimethyl-1-nitrosoquinoline |
InChI |
InChI=1S/C12H14N2O/c1-9-8-12(2,3)14(13-15)11-7-5-4-6-10(9)11/h4-8H,1-3H3 |
Clé InChI |
MOGASTIXMIUDMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N(C2=CC=CC=C12)N=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















